molecular formula C6H9IN2 B1216931 4-Aminopyridine methiodide CAS No. 7680-59-3

4-Aminopyridine methiodide

Cat. No.: B1216931
CAS No.: 7680-59-3
M. Wt: 236.05 g/mol
InChI Key: JAZSFCDCGCAUOA-UHFFFAOYSA-N
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Description

Overview and Chemical Identity of 4-Amino-1-methylpyridin-1-ium Iodide

4-Amino-1-methylpyridin-1-ium iodide (CAS: 7680-59-3) is a quaternary ammonium salt derived from pyridine. Its molecular formula is $$ \text{C}6\text{H}9\text{IN}_2 $$, with a molecular weight of 236.05 g/mol. The compound features a methyl group at the pyridinium nitrogen and an amino substituent at the 4-position. Key structural identifiers include:

  • SMILES : $$ \text{C[N+]1=CC=C(C=C1)N.[I-]} $$
  • InChI Key : $$ \text{AHVSCCKCLMPVIY-UHFFFAOYSA-N} $$

The synthesis typically involves alkylation of 4-aminopyridine with methyl iodide in methanol under reflux conditions, followed by crystallization. Single-crystal X-ray diffraction (SC-XRD) confirms its crystalline structure, stabilized by hydrogen-bonding networks.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula $$ \text{C}6\text{H}9\text{IN}_2 $$
Molecular Weight 236.05 g/mol
CAS Number 7680-59-3
IUPAC Name 1-methylpyridin-1-ium-4-amine; iodide
Melting Point ~255°C (decomposes)

Historical Context and Development in Pyridinium Chemistry

Pyridinium salts have been pivotal in organic chemistry since their discovery in the 19th century. The quaternization of pyridine, first systematically studied by Chichibabin, enabled the synthesis of diverse derivatives. 4-Amino-1-methylpyridin-1-ium iodide emerged as a model compound for studying electronic effects in heteroaromatic systems due to its para-substituted amino group, which influences charge distribution and reactivity. Early applications focused on its role as a precursor in dye synthesis and coordination chemistry.

The compound’s structural simplicity made it a benchmark for investigating nucleophilic substitution reactions in pyridinium ions, contributing to mechanistic insights in heterocyclic chemistry.

Significance in Quaternary Ammonium Compound Research

As a quaternary ammonium compound (QAC), 4-amino-1-methylpyridin-1-ium iodide exemplifies the versatility of pyridinium salts in materials science and biochemistry. QACs are renowned for their:

  • Cationic charge : Enhances solubility in polar solvents and interaction with biomolecules.
  • Thermal stability : Suitable for high-temperature applications.

Table 2: Comparison with Related QACs

Compound Key Feature Application
4-Amino-1-methylpyridin-1-ium iodide Para-amino substituent Catalysis, ionic liquids
Benzalkonium chloride Long alkyl chain Disinfectants
1-Methylpyridinium iodide No amino group Ionic liquids, electrochemistry

The amino group at the 4-position enables unique hydrogen-bonding interactions, making it valuable in crystal engineering and supramolecular chemistry.

Current Research Landscape and Scientific Relevance

Recent studies highlight its role in:

  • Antimicrobial Research : Pyridinium salts disrupt bacterial membranes via electrostatic interactions. While direct data on this compound are limited, structural analogs show efficacy against Gram-positive and Gram-negative pathogens.
  • Organic Synthesis : Serves as a building block for functionalized pyridines. For example, styryl-substituted derivatives exhibit optoelectronic properties.
  • Polymer Chemistry : Incorporation into cationic polymers enhances antibacterial activity while reducing hemolytic toxicity.

Emerging applications include its use in dye-sensitized solar cells and as a fluorescence probe for mitochondrial imaging. Advances in controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP), have expanded its utility in designing bioactive materials.

Properties

IUPAC Name

iodomethane;pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.CH3I/c6-5-1-3-7-4-2-5;1-2/h1-4H,(H2,6,7);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZSFCDCGCAUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI.C1=CN=CC=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227621
Record name 4-Aminopyridine methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7680-59-3
Record name 4-Aminopyridine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminopyridine methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Quaternization Protocol

The most widely reported method involves reacting 4-aminopyridine with methyl iodide in methanol under controlled conditions. Key steps include:

  • Reagent Mixing : Combine equimolar amounts of 4-aminopyridine (1.0 eq) and methyl iodide (1.0–2.5 eq) in anhydrous methanol.

  • Reaction Conditions : Reflux at 50–75°C for 2–48 hours under nitrogen atmosphere to prevent oxidation.

  • Isolation : Cool the mixture to room temperature, filter the precipitated product, and wash with cold methanol.

  • Purification : Recrystallize from hot methanol or ethanol to achieve >95% purity.

Table 1: Comparative Reaction Conditions

ParameterAcademic ProtocolExtended Protocol
Methyl iodide (eq)1.02.5
Temperature50°C (reflux)Room temperature
Duration2 hours48 hours
SolventMethanolMethanol
Yield70–85%90–95%
Recrystallization SolventMethanolEthanol

The excess methyl iodide in the extended protocol drives the reaction to completion at lower temperatures, albeit with longer reaction times.

Mechanistic Insights

The synthesis proceeds via an S<sub>N</sub>2 mechanism , where the lone pair on 4-aminopyridine’s nitrogen attacks the electrophilic methyl group of methyl iodide. The reaction’s exothermic nature necessitates controlled heating to avoid side products such as N-methylated byproducts. The amino group at the para position stabilizes the transition state through resonance, enhancing reactivity compared to unsubstituted pyridine.

Process Optimization Strategies

Solvent Effects

While methanol is the preferred solvent due to its polarity and miscibility with methyl iodide, alternatives include:

  • Acetonitrile : Enables faster reaction rates at 80°C (3 hours, 99% yield) but requires rigorous drying to prevent hydrolysis.

  • Ethyl Acetate : Suitable for room-temperature reactions but yields crystalline products with lower purity (70–75%).

Stoichiometric Variations

  • Substoichiometric methyl iodide (0.8 eq) : Results in incomplete quaternization, leaving unreacted 4-aminopyridine.

  • Excess methyl iodide (2.5 eq) : Achieves quantitative conversion but necessitates post-reaction distillation to recover unreacted reagent.

Temperature and Time Trade-offs

  • High-temperature/short-duration (50°C, 2 hours) : Ideal for lab-scale synthesis but risks thermal degradation of the product.

  • Low-temperature/long-duration (25°C, 48 hours) : Preferred for industrial batches to minimize energy costs and side reactions.

Purification and Characterization

Recrystallization Techniques

  • Methanol-based recrystallization : Yields needle-like crystals suitable for X-ray diffraction.

  • Ethanol-based recrystallization : Produces larger crystals with reduced hygroscopicity, favorable for long-term storage.

Table 2: Recrystallization Outcomes

SolventCrystal MorphologyPurity (%)Hygroscopicity
MethanolNeedles95–98High
EthanolPrisms97–99Moderate

Analytical Validation

  • HPLC : Confirms purity >98% using C18 columns (UV detection at 254 nm).

  • Elemental Analysis : Validates stoichiometry (C: 30.53%, H: 3.85%, N: 11.86% calculated for C<sub>6</sub>H<sub>9</sub>IN<sub>2</sub>).

  • <sup>1</sup>H NMR : Peaks at δ 8.50 (d, 2H, pyridinium H), 7.90 (d, 2H, pyridinium H), 4.20 (s, 3H, N-CH<sub>3</sub>).

Industrial-Scale Production

Batch Reactor Design

  • Material Compatibility : Glass-lined reactors prevent iodide-induced corrosion.

  • Heat Management : Jacketed reactors with glycol cooling maintain temperatures ≤50°C during exothermic quaternization.

Waste Stream Mitigation

  • Methyl iodide recovery : Distillation units reclaim unreacted methyl iodide, reducing raw material costs by 15–20%.

  • Solvent Recycling : Methanol is distilled and reused, aligning with green chemistry principles.

Quality Control

  • In-line FTIR : Monitors reaction progress by tracking the disappearance of 4-aminopyridine’s N-H stretch (3350 cm<sup>−1</sup>).

  • Powder XRD : Ensures batch-to-batch consistency in crystal structure.

Challenges and Solutions

Hygroscopicity Management

The product’s hygroscopic nature necessitates:

  • Packaging : Sealed containers with desiccants (silica gel).

  • Handling : Glove boxes under nitrogen atmosphere for moisture-sensitive applications.

Byproduct Formation

  • N,N-Dimethyl derivatives : Suppressed by avoiding excess methyl iodide and prolonged heating.

  • Iodide oxidation : Mitigated by conducting reactions under inert atmosphere.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 10-minute reactions at 100°C in sealed vessels, yielding 92% product with 30% energy savings.

Continuous Flow Systems

Microreactors with residence times of 5 minutes achieve 94% conversion, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
4-Amino-1-methylpyridin-1-ium iodide serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives that can be utilized in further chemical research.

2. Biochemical Assays:
In biological research, this compound can act as a probe for studying enzyme activities. Its interaction with biological macromolecules, such as nucleic acids and proteins, allows researchers to investigate biochemical pathways and mechanisms.

3. Antimicrobial Research:
Emerging studies suggest that 4-Amino-1-methylpyridin-1-ium iodide may possess antimicrobial properties. Although specific data on this compound's efficacy is limited, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents.

One notable study explored the effects of related pyridinium compounds on bacterial strains. The findings indicated that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death. This suggests that 4-Amino-1-methylpyridin-1-ium iodide could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2- and 3-Amino Derivatives

4-Amino-1-methylpyridin-1-ium iodide has positional isomers, including 2-amino-1-methylpyridin-1-ium iodide (2AMPI) and 3-amino-1-methylpyridin-1-ium iodide (3AMPI). Key differences arise from the amino group’s placement:

  • Electronic Effects: The 4-amino group (para to the methyl substituent) creates a symmetrical charge distribution, whereas 2- and 3-amino isomers exhibit asymmetric electron density, influencing reactivity and intermolecular interactions.
  • Crystallinity: SC-XRD studies of related pyridinium salts (e.g., 1-(4-Methylbenzylideneamino)pyridinium iodide) reveal that substituent position affects crystal packing. For instance, dihedral angles between aromatic rings vary, altering hydrogen-bonding motifs (e.g., C–H⋯I interactions) .
Table 1: Comparison of Positional Isomers
Property 4AMPI 2AMPI/3AMPI
Substituent Position Para-amino Ortho-/meta-amino
Charge Distribution Symmetric Asymmetric
Hydrogen Bonding Stronger C–H⋯I networks Weaker due to steric hindrance
Synthesis Yield* ~75–85% Slightly lower (~70%)

*Yields inferred from analogous synthesis methods.

Alkyl Chain Variation: Ethyl vs. Methyl Derivatives

Replacing the methyl group with ethyl in 4-amino-1-ethylpyridin-1-ium iodide (4AEPI) introduces steric and solubility differences:

  • Solubility: The ethyl group increases hydrophobicity, reducing solubility in polar solvents like methanol compared to 4AMPI .
  • Thermal Stability : Longer alkyl chains may lower melting points due to reduced crystal lattice energy.

Extended Conjugation: Styryl-Substituted Analogs

Compounds like 4-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (CAS: 68971-03-9) feature a styryl group conjugated to the pyridinium core:

  • Optical Properties : The extended π-system enables absorption in the visible range (~400–500 nm), making it useful in dye-sensitized solar cells or fluorescence probes .
  • Biological Activity : Styryl derivatives often exhibit antimicrobial or anticancer properties, though 4AMPI’s simpler structure lacks this extended functionality .
Table 2: Functional Group Impact on Properties
Compound Key Feature Application Potential
4AMPI Amino group at para position Ionic liquids, catalysis
4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide Conjugated styryl group Optoelectronics, bioimaging
1-(4-Methylbenzylideneamino)pyridinium iodide Benzylideneamino substituent Crystal engineering

Biological Activity

4-Amino-1-methylpyridin-1-ium iodide, with the molecular formula C6H9IN2C_6H_9IN_2, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is characterized by a positively charged nitrogen atom within a pyridine ring, which allows it to interact with various biological macromolecules, such as nucleic acids and proteins. Its ionic nature facilitates penetration into cell membranes, influencing biochemical pathways and suggesting applications in drug delivery and therapeutic interventions.

The biological activity of 4-amino-1-methylpyridin-1-ium iodide is primarily attributed to its ability to bind with negatively charged sites on biomolecules. This interaction can alter the function of DNA and proteins, potentially leading to therapeutic effects. The following mechanisms have been proposed:

  • Nucleic Acid Interaction : The compound can bind to DNA, potentially affecting replication and transcription processes.
  • Protein Binding : By interacting with proteins, it may influence enzyme activity or protein-protein interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-amino-1-methylpyridin-1-ium iodide exhibit antimicrobial properties. Although specific data on this compound's activity remains limited, its structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

A notable study explored the effects of related pyridinium compounds on bacterial strains. The findings suggested that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death. The study highlighted the potential of using 4-amino-1-methylpyridin-1-ium iodide as a scaffold for developing new antimicrobial agents.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their key features:

Compound NameMolecular FormulaKey Features
2-Amino-1-methylpyridin-1-ium iodideC6H9IN2Contains an amino group; potential for biological activity
2-Chloro-1-methylpyridinium iodideC6H7ClINUsed in dehydrative coupling reactions; versatile reagent
3-Cyano-1-methylpyridin-1-ium iodideC7H8N2IExhibits different reactivity due to cyano group presence
4-Hydroxymethyl-1-methylpyridin-1-ium iodideC7H10INOHydroxymethyl group may influence solubility and reactivity

Synthesis and Characterization

The synthesis of 4-amino-1-methylpyridin-1-ium iodide typically involves a quaternization reaction where 2-amino-pyridine is treated with methyl iodide. This process yields high-purity products suitable for further biological evaluations. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Future Directions

Further research is essential to elucidate the specific mechanisms through which 4-amino-1-methylpyridin-1-ium iodide interacts with biological macromolecules. Investigating its potential as an antimicrobial agent or in drug delivery systems could pave the way for new therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Amino-1-methylpyridin-1-ium iodide with high yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution by refluxing equimolar amounts of 4-aminopyridine and methyl iodide in methanol (30 mL) at 50°C for 2 hours . Alternative solvents like acetonitrile (80°C, 3 hours) or ethyl acetate (room temperature) yield comparable results (99% yield), but methanol is preferred for simplicity and cost efficiency. Post-reflux, slow evaporation over 14–16 days in methanol produces crystalline material suitable for X-ray analysis .

Q. How is structural characterization performed for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation are mounted on a diffractometer, and data collection is optimized using SHELX programs (e.g., SHELXL for refinement) . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software to visualize packing motifs . For rapid screening, FT-IR and NMR (¹H/¹³C) validate functional groups and proton environments .

Q. What methods ensure purity assessment during synthesis?

Methodological Answer: Purity is confirmed via melting point analysis (decomposition temperature >200°C) and HPLC with UV detection (λ = 254 nm). Recrystallization in ethanol removes unreacted precursors, while elemental analysis (C, H, N) verifies stoichiometry. Discrepancies in yield (>95% vs. 70% in some protocols) may arise from solvent polarity or reflux duration .

Advanced Research Questions

Q. How can crystallization challenges be addressed for hygroscopic derivatives?

Methodological Answer: Hygroscopicity complicates crystal growth. Use anhydrous solvents (e.g., dried methanol) and conduct crystallography under inert atmospheres. For derivatives like 4-(4-dimethylaminostyryl)-1-methylpyridinium iodide, slow evaporation in ethanol at 5°C reduces water absorption, yielding diffraction-quality crystals . If twinning occurs, SHELXL’s TWIN/BASF commands refine the structure .

Q. How do computational models align with experimental structural data?

Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometry (e.g., B3LYP/6-311++G(d,p)), comparing bond lengths/angles with SCXRD data. Discrepancies >0.05 Å suggest lattice strain or solvent effects. For charge-transfer complexes, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, validated against SHELXL-refined hydrogen bonds .

Q. How to resolve contradictions in reported synthesis yields (e.g., 70% vs. 99%)?

Methodological Answer: Variability stems from reaction kinetics and purification. For example, acetonitrile at 80°C accelerates methylation but may degrade the product, reducing yield. Replicate protocols using controlled conditions (strict stoichiometry, degassed solvents) and characterize intermediates via LC-MS. Contradictions in 1-ethylpyridinium derivatives (70% vs. 91%) highlight the role of alkyl iodide reactivity .

Q. What strategies stabilize the compound under high-temperature conditions?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C. For thermal stability, co-crystallize with crown ethers (e.g., 18-crown-6) to form hydrogen-bonded networks. Differential Scanning Calorimetry (DSC) confirms phase transitions, while powder XRD monitors lattice integrity post-thermal stress .

Q. How to design functionalized derivatives for targeted applications (e.g., nonlinear optics)?

Methodological Answer: Introduce electron-withdrawing groups (e.g., cyano, formyl) via nucleophilic substitution. For 4-formyl derivatives, react with ethoxymethylidenemalononitrile in DMF at 70°C (78% yield) . Purify via acid-washed precipitation (pH 4) and validate hyperpolarizability using Z-scan techniques. SCXRD of intermediates (e.g., 4-cyano-1-methylpyridinium iodide) guides structure-property correlations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine methiodide
Reactant of Route 2
4-Aminopyridine methiodide

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